
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a methoxy group at the 5-position, a phenyl group at the 3-position, and an aldehyde group at the 4-position of the oxazole ring. It is a valuable intermediate in organic synthesis and has various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form 3-phenyl-5-methoxy-1,2-oxazole, which is then oxidized to the corresponding aldehyde . The reaction conditions often involve the use of strong oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Methoxy-3-phenyl-1,2-oxazole-4-carboxylic acid
Reduction: 5-Methoxy-3-phenyl-1,2-oxazole-4-methanol
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
- 5-Methoxy-3-phenyl-1,2,4-oxadiazole
- 5-Methyl-3-phenylisoxazole-4-carbaldehyde
Comparison
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde, the methoxy group provides additional sites for chemical modification and potential interactions with biological targets. The oxadiazole and isoxazole analogs have different ring structures, which can lead to variations in their chemical and biological properties .
Propiedades
Número CAS |
65927-06-2 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-14-11-9(7-13)10(12-15-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
GDJHHIVEKKMPMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NO1)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
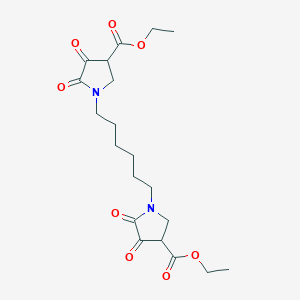
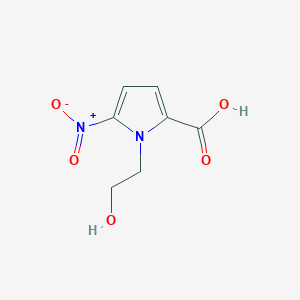
![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)
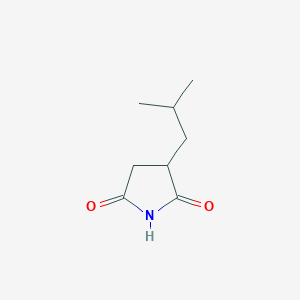
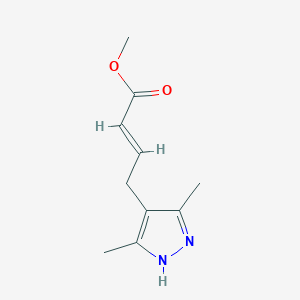

![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
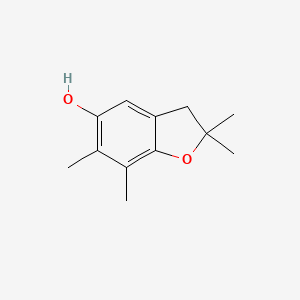
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
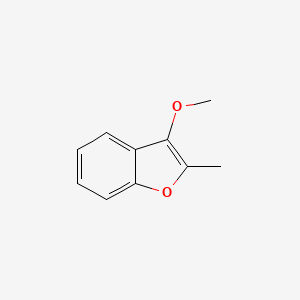
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)


